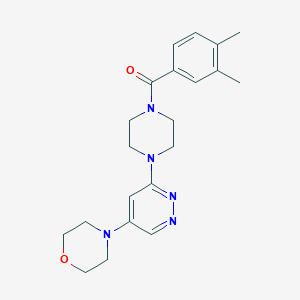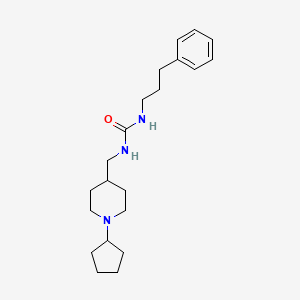
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as CPPU, is a synthetic compound that has gained attention due to its potential applications in scientific research. CPPU is a urea derivative that has been found to possess unique biochemical and physiological effects, making it a promising tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Analogues : Ureas similar to 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea have been synthesized for various applications, including small molecule anticancer drugs. A study by Zhang et al. (2019) describes a high yield synthetic method for a related compound, demonstrating the significance of such ureas in medicinal chemistry (Zhang et al., 2019).
Biological Activity and Applications
Neuropeptide Y5 Receptor Antagonism : Fotsch et al. (2001) explored compounds structurally related to the urea for their role as neuropeptide Y5 receptor antagonists. These compounds demonstrate significant in vitro potency and have potential applications in neuropharmacology (Fotsch et al., 2001).
Inhibition of Soluble Epoxide Hydrolase : Rose et al. (2010) investigated 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase. These findings indicate the therapeutic potential of such ureas in inflammation and pain management (Rose et al., 2010).
Enzyme-Linked Immunosorbent Assay Development : Fang-shi (2007) developed an immunochemical method using urea derivatives, showcasing their application in analytical chemistry and environmental monitoring (Fang-shi, 2007).
Cytokinin-Like Activity in Plant Biology : Urea derivatives, as reviewed by Ricci & Bertoletti (2009), exhibit cytokinin-like activity, influencing plant cell division and differentiation. This highlights their importance in plant biology and agricultural sciences (Ricci & Bertoletti, 2009).
Metabolism and Pharmacokinetics : The metabolism of soluble epoxide hydrolase inhibitors, which are structurally similar to the compound , was studied by Wan et al. (2019). This research is crucial for understanding the safety and efficacy of such compounds in medicinal applications (Wan et al., 2019).
Propiedades
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c25-21(22-14-6-9-18-7-2-1-3-8-18)23-17-19-12-15-24(16-13-19)20-10-4-5-11-20/h1-3,7-8,19-20H,4-6,9-17H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLATTUXDZPSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

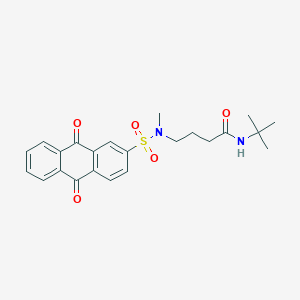
![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)
![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)
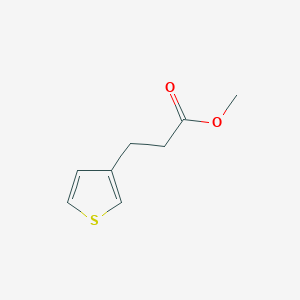
![(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2361264.png)
![Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2361265.png)
![1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2361266.png)
![(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361267.png)
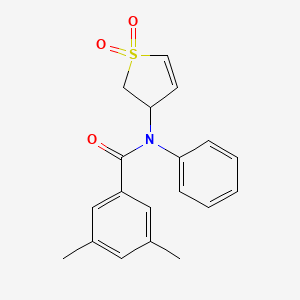

![8-[(2,6-Dichloropyridin-3-yl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2361273.png)
